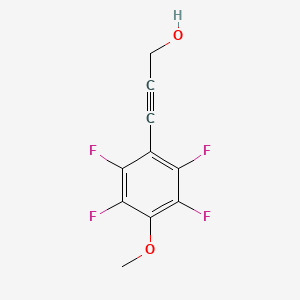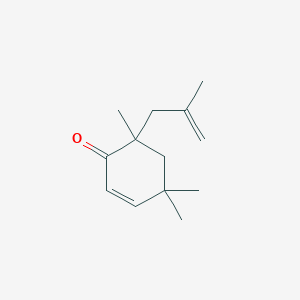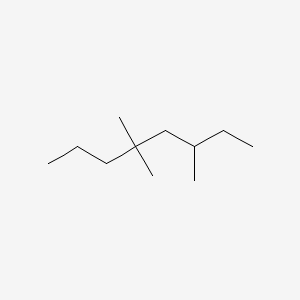
3,5,5-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyloctane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C11H24. This compound is characterized by the presence of three methyl groups attached to the octane chain, specifically at the 3rd and 5th carbon positions. Alkanes like this compound are known for their relatively simple structure and are often used as reference compounds in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyloctane can be achieved through several methods, including:
Alkylation of Alkanes: One common method involves the alkylation of octane with methyl groups using a suitable catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions.
Hydroformylation: Another method involves the hydroformylation of alkenes followed by hydrogenation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 3,5,5-Trimethyl-1-chlorooctane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: 3,5,5-Trimethyl-1-octanol, 3,5,5-Trimethyl-2-octanone.
Reduction: Simpler alkanes like 3,5,5-Trimethylheptane.
Substitution: 3,5,5-Trimethyl-1-chlorooctane, 3,5,5-Trimethyl-1-bromooctane.
Scientific Research Applications
3,5,5-Trimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyloctane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects lipid membranes and can alter membrane fluidity and permeability. Its branched structure may also influence its metabolic processing and interaction with enzymes involved in hydrocarbon metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,3,5-Trimethyloctane
- 2,4,5-Trimethyloctane
- 2,4,4-Trimethyloctane
- 2,3,5-Trimethyloctane
Uniqueness
3,5,5-Trimethyloctane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This unique structure can result in different reactivity and interaction profiles compared to other similar compounds.
Properties
CAS No. |
61868-94-8 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,5,5-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-8-11(4,5)9-10(3)7-2/h10H,6-9H2,1-5H3 |
InChI Key |
FVYNWISHVUNIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


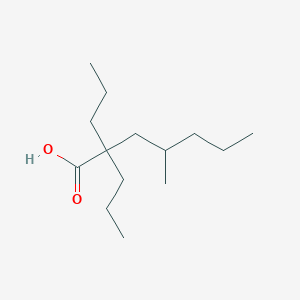
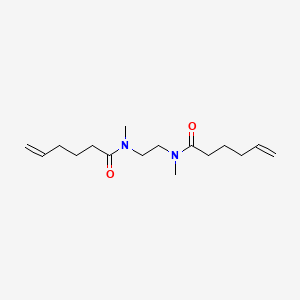
![Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate](/img/structure/B14541251.png)
![[(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14541252.png)
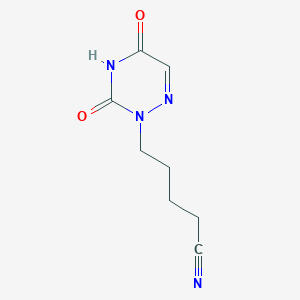
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B14541268.png)
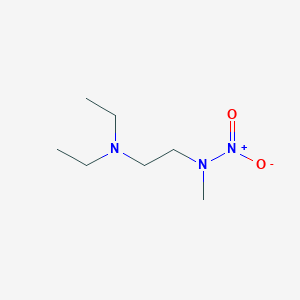
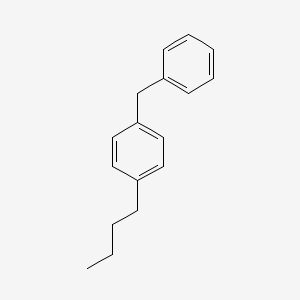
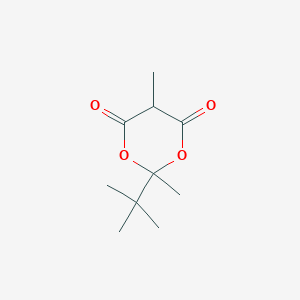
![1,1'-[Methylenebis(oxymethylene)]bis(2-methylbenzene)](/img/structure/B14541286.png)
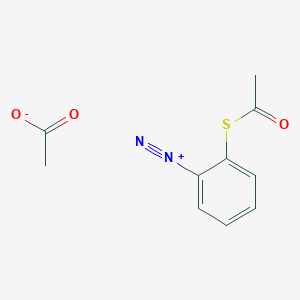
oxophosphanium](/img/structure/B14541297.png)
